molecular formula C19H20N2S B13367383 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole

2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole

Cat. No.: B13367383
M. Wt: 308.4 g/mol
InChI Key: VNLPBCYDGXHPHA-UHFFFAOYSA-N
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Description

2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole is a synthetic small molecule based on the benzothiazole scaffold, a heterocyclic structure recognized for its significant and diverse pharmacological potential. This compound is of high interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anti-inflammatory agents. The benzothiazole core is a privileged structure in drug discovery, known to interact with multiple biological targets. Antimicrobial Research: Benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial mechanism is complex and may involve the inhibition of key bacterial enzymes like MurB, which is essential for cell wall synthesis, or fungal enzymes such as 14α-lanosterol demethylase, a critical component of ergosterol production . Structure-activity relationship (SAR) studies suggest that substitutions on the benzothiazole ring, such as the 4-(piperidin-1-ylmethyl)phenyl group in this compound, can significantly influence potency and spectrum of activity. Anti-inflammatory Research: This compound is also relevant for investigations into inflammatory pathways. Benzo[d]thiazole derivatives have been explored as potential inhibitors of key inflammatory mediators, including cyclooxygenase (COX), lipoxygenase (LOX), and components of intracellular signaling pathways like MAPK . Research into these mechanisms provides valuable insights for developing new therapeutic strategies for inflammatory diseases. This product is supplied for non-clinical, in-vitro research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the compound's specific activity and mechanism of action in their biological systems.

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(piperidin-1-ylmethyl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C19H20N2S/c1-4-12-21(13-5-1)14-15-8-10-16(11-9-15)19-20-17-6-2-3-7-18(17)22-19/h2-3,6-11H,1,4-5,12-14H2

InChI Key

VNLPBCYDGXHPHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic attacks at the 5- and 7-positions. Piperidine’s electron-donating effects enhance reactivity at the para-position of the phenyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl group introductions. For example:

  • Suzuki coupling with boronic acids modifies the phenyl ring .

Synthetic Optimization

ConditionYield (%)Purity (%)Reference
Piperidine/DMF, 100°C5695.7
TEA/THF, 0°C6896.1

Biological Relevance

  • Piperidine-substituted benzothiazoles exhibit antimicrobial (MIC: 23.4–250 µg/mL) and enzyme inhibitory activity (IC50_{50}: 23.4 nM for AChE) .

  • Structural analogs show binding to bacterial gyrase via hydrophobic interactions and hydrogen bonding .

Mechanistic Insights

  • Crystallographic Data : Piperidine’s nitrogen forms cation-π interactions with arginine residues in enzyme binding pockets (PDB: 7P2M) .

  • SAR Trends :

    • Piperidine’s lipophilicity enhances membrane permeability .

    • Substitutions on the benzothiazole core modulate target affinity .

Challenges and Innovations

  • Solubility Issues : N-Alkylation of carboxamide groups (e.g., 18 ) improves solubility but may reduce activity .

  • Stereochemical Control : Chiral piperidine derivatives (e.g., (S)-27 ) show distinct binding modes in bacterial gyrase .

Scientific Research Applications

The applications of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole are related to its chemical properties and its potential use as a building block for synthesizing bioactive compounds . Here's a detailed look at its applications:

Scientific Research Applications

  • As a chemical intermediate: this compound can be used as a special chemical in research and development. BOC Sciences offers this compound for such purposes.
  • Building block for further synthesis: This compound can serve as a starting material or intermediate in the synthesis of more complex molecules with desired properties .
    • Benzothiazole derivatives: The benzothiazole moiety is a versatile structure in medicinal chemistry . Research has explored the synthesis and activity of heteroarylated benzothiazoles, evaluating their antimicrobial potential .
    • Antimicrobial Research: Studies have been conducted on novel heteroarylated benzothiazoles to evaluate their antimicrobial activity . Several compounds showed promising minimal inhibitory and fungicidal concentrations against T. viride, with some also demonstrating activity against A. niger . Additionally, some compounds were effective against A. versicolor and P. cyclopium var. verucosum .
  • Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors: Benzothiazole-phenyl derivatives have been identified as potential targets for treating several diseases .

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Biological Activity Reference
2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole Piperidin-1-ylmethyl at phenyl position 308.44 Not explicitly reported (structural focus)
2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) Piperazine-propanoyl linker with methoxypyridine 447.58 Cocaine use disorder (preclinical)
2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole (5a) Piperazine-butoxy linker with pyrimidine 393.51 Dopamine D4 receptor (D4R) ligand

Key Insights :

  • Piperidine vs. For instance, piperazine-containing compounds like 5a are designed as D4R ligands for neurological studies .
  • Linker Flexibility : Compounds with alkyl linkers (e.g., propyl in 5h ) exhibit varied pharmacokinetic profiles compared to the rigid phenyl-piperidinylmethyl group in the target compound .
Sulfonyl vs. Methyl Substituents
Compound Name Substituent Molecular Weight (g/mol) Activity/Application Reference
This compound Piperidin-1-ylmethyl 308.44 Structural scaffold
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole Piperidin-1-ylsulfonyl 358.48 Not reported (sulfonyl group enhances polarity)

Key Insights :

  • The sulfonyl group in the analog increases polarity (polar surface area ~82.6 Ų vs.

Key Insights :

  • The target compound’s simple phenyl-piperidinyl group contrasts with extended aryl systems (e.g., anthracene in APBT ), which enhance π-conjugation and redshift emission wavelengths for optoelectronic applications .
Enzyme Inhibitors: MAO and Tyrosinase
Compound Name Target Enzyme IC₅₀/Activity Structural Feature Reference
2-(3-(4-(4-Benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-methoxyphenyl)thiazole (45c) MAO A 0.1423 ± 0.0051 µM Methoxy-phenyl-thiazole
2-(Substituted phenyl)benzo[d]thiazole (Compound B) Tyrosinase Potent inhibition Thiazole sulfur-copper chelation

Key Insights :

  • The methoxy group in 45c enhances MAO A inhibition (IC₅₀ < 0.2 µM) by improving electron-donating capacity .
Docking and Receptor Interactions
  • π–π Interactions : Thiazole-containing analogs (e.g., 2e , 2g ) bind acetylcholinesterase (AChE) via π–π stacking with Trp286, similar to donepezil .
  • Quaternary Ammonium Potential: The piperidine nitrogen in the target compound may form ionic interactions in enzyme active sites, akin to Compound B’s nitrogen in tyrosinase inhibition .

Biological Activity

The compound 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole is a member of the benzo[d]thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including benzo[d]thiazole compounds, exhibit notable antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess significant antibacterial and antifungal activities.

  • Antibacterial Activity : In a study evaluating various thiazole derivatives, compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 400 μg/mL for some derivatives, which are lower than those of established antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
  • Antifungal Activity : The antifungal efficacy was more pronounced, with specific compounds showing activity against Candida albicans and Aspergillus niger. For example, certain derivatives exhibited MIC values of approximately 4.01–4.23 mM against A. niger .

Anticancer Activity

The anticancer potential of benzo[d]thiazole derivatives has been extensively studied. A significant finding is that these compounds can inhibit the proliferation of various cancer cell lines.

  • Leukemia Cell Lines : In vitro studies have demonstrated that certain benzo[d]thiazole derivatives inhibit the growth of leukemia cell lines effectively. The cytotoxicity was observed with CC(50) values ranging from 4 to 9 µM against human CD4(+) lymphocytes used to support HIV-1 growth .
  • Solid Tumors : One study reported that specific derivatives showed antiproliferative activity against solid tumor-derived cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer’s.

  • Acetylcholinesterase Inhibition : A series of compounds based on benzo[d]thiazole were synthesized and evaluated for their AChE inhibitory activity. One compound showed an IC50 value of 2.7 µM, suggesting potent inhibition . Molecular docking studies further elucidated the binding interactions with AChE, indicating a promising therapeutic application for cognitive decline associated with Alzheimer’s disease .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various thiazole derivatives and assessed their antimicrobial properties. Among these, the compound containing a piperidine moiety exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Assessment

In another investigation focused on anticancer properties, a series of benzo[d]thiazole derivatives were tested against multiple cancer cell lines. The findings indicated that certain compounds effectively inhibited cell proliferation in leukemia and solid tumors, highlighting their potential as lead compounds in cancer therapy .

Q & A

Q. What are the key synthetic routes for 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole?

The compound is typically synthesized via condensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted benzaldehydes with 2-aminothiophenol derivatives under reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane) with a catalytic base like piperidine . Post-synthesis purification involves recrystallization from solvents such as ethanol or dioxane, followed by characterization via melting point analysis, NMR (¹H and ¹³C), and IR spectroscopy to confirm structural integrity .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify aromatic proton environments and piperidine methylene linkages (e.g., δ ~2.5–2.6 ppm for piperidinyl protons) .
  • IR spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-S bond in benzothiazole) .
  • Elemental analysis : To validate calculated vs. experimental C, H, N, and S content . Purity is assessed via HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases .

Q. What are the compound’s physicochemical properties?

Key properties include:

  • Molecular weight : 308.4 g/mol .
  • LogP (XLogP) : 4.9, indicating high lipophilicity .
  • Hydrogen bond acceptors : 3 (N and S atoms) .
  • Rotatable bonds : 3 (from the piperidinylmethyl linker and benzothiazole-phenyl bond) . These parameters influence solubility, membrane permeability, and drug-likeness.

Advanced Research Questions

Q. How can computational methods predict the compound’s target binding affinity?

Molecular docking studies (e.g., using AutoDock Vina) model interactions between the benzothiazole core and target proteins. For example, the piperidinylmethyl group may occupy hydrophobic pockets, while the benzothiazole nitrogen forms hydrogen bonds with catalytic residues . Molecular dynamics simulations (e.g., GROMACS) assess binding stability by analyzing root-mean-square deviation (RMSD) over 100-ns trajectories .

Q. What structural features drive its biological activity?

  • Benzothiazole core : Imparts planarity and π-π stacking with aromatic residues in enzyme active sites .
  • Piperidinylmethyl substituent : Enhances solubility via nitrogen protonation at physiological pH and modulates steric interactions .
  • Phenyl linker : Adjusts spatial orientation for optimal target engagement . Structure-activity relationship (SAR) studies suggest fluorination at the phenyl ring (e.g., 4-fluoro derivatives) improves metabolic stability .

Q. How is cytotoxicity evaluated in vitro, and what models are used?

Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays . Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, and IC₅₀ values are calculated. Normal fibroblast lines (e.g., WI-38) serve as controls to assess selectivity. DMSO (<0.5%) is used as a vehicle, with CHS-828 as a reference compound .

Q. What is the compound’s crystal structure conformation?

Single-crystal X-ray diffraction reveals:

  • Piperidine ring : Chair conformation with axial methylene group .
  • Dihedral angles : 17.0° between benzothiazole and phenyl rings, optimizing π-π interactions .
  • Planarity : Benzothiazole moiety is nearly planar (RMSD: 0.004 Å), favoring intercalation with DNA or proteins .

Q. What strategies improve its pharmacokinetic properties?

  • Solubility : Introduce polar groups (e.g., hydroxyl, methoxy) on the phenyl ring to reduce logP .
  • Metabolic stability : Replace labile hydrogen atoms with deuterium or fluorine .
  • Bioavailability : Nanoformulation (e.g., liposomes) enhances aqueous dispersion and cellular uptake .

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